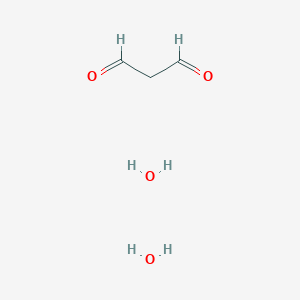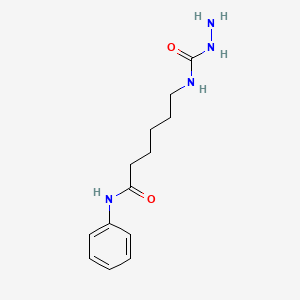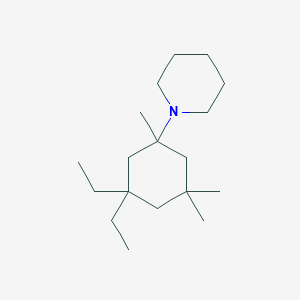
2-Hexyl-1-(propan-2-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-1-(propan-2-yl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. Aziridines are known for their significant ring strain and their proclivity towards ring-opening reactions, making them versatile precursors for diverse amine products . The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridines, including 2-Hexyl-1-(propan-2-yl)aziridine, can be achieved through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. Another approach involves the use of electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve as both the stoichiometric oxidant and the nitrogen source .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents to achieve the desired transformation. The process typically requires careful control of reaction conditions to ensure the stability and reactivity of the intermediates. The use of commercially available amine nucleophiles and oxidative alkene activation are key strategies in the industrial synthesis of aziridines .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-1-(propan-2-yl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the aziridine ring into an open-chain amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted aziridines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic nitrogen sources, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from the reactions of this compound include various substituted amines, amine oxides, and open-chain amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
2-Hexyl-1-(propan-2-yl)aziridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hexyl-1-(propan-2-yl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects such as alkylation and crosslinking . The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which can modulate its basicity and nucleophilicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of the aziridine class, known for its high reactivity and ring strain.
2-Phenyl-1-(propan-2-yl)aziridine: A similar compound with a phenyl group, which affects its reactivity and applications.
Uniqueness
2-Hexyl-1-(propan-2-yl)aziridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
736960-67-1 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
2-hexyl-1-propan-2-ylaziridine |
InChI |
InChI=1S/C11H23N/c1-4-5-6-7-8-11-9-12(11)10(2)3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
USBXXYFVZMFXMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CN1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)

![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)

![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)

![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
